REACTION_SMILES
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[Br:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][Br:22].[C:1](#[N:2])[CH2:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][cH:13]1.[CH3:23][S:24](=[O:25])[CH3:26].[H-:14].[Na+:15]>>[C:1](#[N:2])[C:3]1([c:4]2[cH:5][c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][cH:13]2)[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCOCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(CC#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(C2(C#N)CCOCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |